REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.[Mg:14].[C:15](Cl)(=[O:17])[CH3:16].[Cl-].[NH4+]>C(OCC)C.O.O.[Cl-].[Cd+2].[Cl-].O>[CH:11]1[CH:12]=[CH:13][C:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C-:2][CH:3]=2)=[CH:9][CH:10]=1.[Mg+2:14].[Br-:1].[C:8]1([C:4]2[CH:3]=[C:2]([C:15](=[O:17])[CH3:16])[CH:7]=[CH:6][CH:5]=2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:3.4,6.7.8.9.10,12.13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
catalyst
|
Smiles
|
O.O.[Cl-].[Cd+2].[Cl-]
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12 °C
|
Type
|
CUSTOM
|
Details
|
agitated overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture again was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured over ice
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
washed successively with water until the wash water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The diethyl ether was evaporated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)C2=C[C-]=CC=C2.[Mg+2].[Br-]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C=CC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.[Mg:14].[C:15](Cl)(=[O:17])[CH3:16].[Cl-].[NH4+]>C(OCC)C.O.O.[Cl-].[Cd+2].[Cl-].O>[CH:11]1[CH:12]=[CH:13][C:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C-:2][CH:3]=2)=[CH:9][CH:10]=1.[Mg+2:14].[Br-:1].[C:8]1([C:4]2[CH:3]=[C:2]([C:15](=[O:17])[CH3:16])[CH:7]=[CH:6][CH:5]=2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:3.4,6.7.8.9.10,12.13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
catalyst
|
Smiles
|
O.O.[Cl-].[Cd+2].[Cl-]
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12 °C
|
Type
|
CUSTOM
|
Details
|
agitated overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture again was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured over ice
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
washed successively with water until the wash water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The diethyl ether was evaporated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)C2=C[C-]=CC=C2.[Mg+2].[Br-]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C=CC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |